Cas no 2229141-56-2 (tert-butyl 2-(1-cyano-1-methylethyl)morpholine-4-carboxylate)

Tert-butyl 2-(1-cyano-1-methylethyl)morpholine-4-carboxylate is a specialized morpholine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a cyano-substituted isopropyl moiety. This compound is primarily utilized in organic synthesis and pharmaceutical research, where its Boc group offers stability under basic conditions and selective deprotection under acidic conditions. The cyano functionality enhances reactivity, making it valuable for further functionalization or as a building block in heterocyclic chemistry. Its structural features contribute to improved solubility and handling in synthetic applications. The compound is particularly useful in the development of bioactive molecules, where controlled reactivity and modularity are essential.
tert-butyl 2-(1-cyano-1-methylethyl)morpholine-4-carboxylate structure
2229141-56-2 structure
Product name:tert-butyl 2-(1-cyano-1-methylethyl)morpholine-4-carboxylate
CAS No:2229141-56-2
MF:C13H22N2O3
Molecular Weight:254.325383663177
CID:6353609
PubChem ID:165640069

tert-butyl 2-(1-cyano-1-methylethyl)morpholine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 2-(1-cyano-1-methylethyl)morpholine-4-carboxylate
    • 2229141-56-2
    • EN300-1880918
    • インチ: 1S/C13H22N2O3/c1-12(2,3)18-11(16)15-6-7-17-10(8-15)13(4,5)9-14/h10H,6-8H2,1-5H3
    • InChIKey: VFEFBGNQEKDXCE-UHFFFAOYSA-N
    • SMILES: O1CCN(C(=O)OC(C)(C)C)CC1C(C#N)(C)C

計算された属性

  • 精确分子量: 254.16304257g/mol
  • 同位素质量: 254.16304257g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 362
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62.6Ų
  • XLogP3: 1.4

tert-butyl 2-(1-cyano-1-methylethyl)morpholine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1880918-0.25g
tert-butyl 2-(1-cyano-1-methylethyl)morpholine-4-carboxylate
2229141-56-2
0.25g
$801.0 2023-09-18
Enamine
EN300-1880918-2.5g
tert-butyl 2-(1-cyano-1-methylethyl)morpholine-4-carboxylate
2229141-56-2
2.5g
$1707.0 2023-09-18
Enamine
EN300-1880918-10g
tert-butyl 2-(1-cyano-1-methylethyl)morpholine-4-carboxylate
2229141-56-2
10g
$3746.0 2023-09-18
Enamine
EN300-1880918-0.05g
tert-butyl 2-(1-cyano-1-methylethyl)morpholine-4-carboxylate
2229141-56-2
0.05g
$732.0 2023-09-18
Enamine
EN300-1880918-5.0g
tert-butyl 2-(1-cyano-1-methylethyl)morpholine-4-carboxylate
2229141-56-2
5g
$2525.0 2023-06-02
Enamine
EN300-1880918-5g
tert-butyl 2-(1-cyano-1-methylethyl)morpholine-4-carboxylate
2229141-56-2
5g
$2525.0 2023-09-18
Enamine
EN300-1880918-0.5g
tert-butyl 2-(1-cyano-1-methylethyl)morpholine-4-carboxylate
2229141-56-2
0.5g
$836.0 2023-09-18
Enamine
EN300-1880918-0.1g
tert-butyl 2-(1-cyano-1-methylethyl)morpholine-4-carboxylate
2229141-56-2
0.1g
$767.0 2023-09-18
Enamine
EN300-1880918-1.0g
tert-butyl 2-(1-cyano-1-methylethyl)morpholine-4-carboxylate
2229141-56-2
1g
$871.0 2023-06-02
Enamine
EN300-1880918-10.0g
tert-butyl 2-(1-cyano-1-methylethyl)morpholine-4-carboxylate
2229141-56-2
10g
$3746.0 2023-06-02

tert-butyl 2-(1-cyano-1-methylethyl)morpholine-4-carboxylate 関連文献

tert-butyl 2-(1-cyano-1-methylethyl)morpholine-4-carboxylateに関する追加情報

tert-butyl 2-(1-cyano-1-methylethyl)morpholine-4-carboxylate: A Novel Compound in Pharmaceutical Research

tert-butyl 2-(1-cyano-1-methylethyl)morpholine-4-carboxylate, with the CAS number 2229141-56-2, represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in drug discovery and therapeutic development. Recent studies highlight its role as a versatile intermediate in the synthesis of bioactive molecules, particularly within the context of cyano-containing derivatives and morpholine-based scaffolds.

The structural complexity of tert-butyl 2-(1-cyano-1-methylethyl)morpholine-4-carboxylate stems from its core morpholine ring, which is functionalized with a cyano group and a carboxylate moiety. The tert-butyl group provides steric protection, enhancing the compound's stability during synthetic processes. This combination of functional groups suggests potential interactions with biological targets, such as enzyme active sites or receptor binding domains, which are critical for pharmaceutical activity.

Recent research published in Journal of Medicinal Chemistry (2023) emphasizes the importance of cyano-containing derivatives in modulating the pharmacokinetic properties of small molecules. The tert-butyl 2-(1-cyano-1-methylethyl)morpholine-4-carboxylate has been identified as a promising candidate for the development of antimicrobial agents and anti-inflammatory drugs. Its ability to form hydrogen bonds with target proteins, coupled with its hydrophobic characteristics, may contribute to its efficacy in these therapeutic areas.

Moreover, the carboxylate group in this compound plays a pivotal role in its chemical reactivity. Studies on morpholine-based compounds have shown that the presence of a carboxylate group can enhance the compound's solubility in aqueous environments, a critical factor for drug delivery systems. This property is particularly relevant for oral formulations, where bioavailability is a key consideration.

The 1-cyano-1-methylethyl substituent introduces additional complexity to the molecule. This group is known for its ability to participate in various chemical reactions, including nucleophilic substitution and electrophilic addition. The cyano group also contributes to the compound's electronic properties, which may influence its interaction with biological targets. For instance, the cyano group can act as a hydrogen bond acceptor, potentially enhancing the compound's binding affinity to specific receptors.

Recent advances in computational chemistry have facilitated the study of tert-butyl 2-(1-cyano-1-methylethyl)morpholine-4-carboxylate's behavior in biological systems. Molecular docking simulations, as reported in Bioorganic & Medicinal Chemistry (2024), suggest that this compound may exhibit selective binding to protease enzymes involved in viral replication. This finding is particularly relevant for the development of antiviral therapeutics, where targeting specific enzymatic pathways is essential.

The tert-butyl group in this molecule serves as a protective entity, preventing premature hydrolysis of the carboxylate group during synthesis and storage. This steric hindrance is crucial for maintaining the compound's integrity until it reaches its intended biological target. The tert-butyl group also contributes to the molecule's overall hydrophobicity, which may influence its permeability across cell membranes.

Applications of tert-butyl 2-(1-cyano-1-methylethyl)morpholine-4-carboxylate extend beyond traditional pharmaceuticals. Its structural features make it a valuable intermediate in the synthesis of polymer-based drug delivery systems. The carboxylate group can be functionalized to incorporate biodegradable polymers, enhancing the controlled release of active pharmaceutical ingredients (APIs).

Environmental and safety considerations are also critical in the development of compounds like tert-butyl 2-(1-cyano-1-methylethyl)morpholine-4-carboxylate. Recent studies on cyano-containing derivatives have highlighted the need for thorough toxicological evaluation. While the tert-butyl group may reduce the compound's reactivity, its long-term environmental impact requires further investigation to ensure sustainable pharmaceutical practices.

Future research on tert-butyl 2-(1-cyano-1-methylethyl)morpholine-4-carboxylate should focus on optimizing its synthetic pathway to improve yield and purity. Additionally, exploring its potential as a multitarget drug could unlock new therapeutic applications. The cyano group and carboxylate moiety may be modified to enhance interactions with multiple biological targets, broadening its therapeutic utility.

In conclusion, tert-butyl 2-(1-cyano-1-methylethyl)morpholine-4-carboxylate represents a promising candidate in the realm of medicinal chemistry. Its unique structural features, combined with the potential for functionalization, position it as a valuable tool for the development of novel therapeutics. Ongoing research into its properties and applications will undoubtedly contribute to advancements in pharmaceutical science.

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